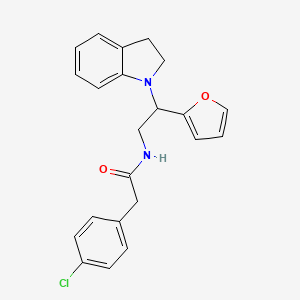

2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Description

The compound 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide features a 4-chlorophenyl group attached to an acetamide core, which is further substituted with an ethyl group bearing furan-2-yl and indolin-1-yl moieties. The compound's synthesis likely involves multi-step coupling reactions, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAZPCGGQRZRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:

Formation of the Indoline Moiety: Starting from aniline, the indoline ring can be synthesized through cyclization reactions.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Coupling Reactions: The chlorophenyl group can be coupled with the indoline-furan intermediate using palladium-catalyzed cross-coupling reactions.

Acetamide Formation: Finally, the acetamide group can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its unique structure.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Functional Group Variations

Table 1: Key Structural Differences Among Acetamide Analogues

Physicochemical Properties

- Lipophilicity and Bioavailability: The target compound’s furan and indoline substituents may enhance solubility compared to purely aromatic analogues (e.g., 1b in ).

- Melting Points: Thiazolidinone derivatives () show elevated melting points (~473–475 K) due to hydrogen-bonding networks, whereas pyrazole-containing analogues () may have lower melting points due to reduced crystallinity .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Features

The structure of the compound includes:

- 4-chlorophenyl group : Enhances biological activity through electronic effects.

- Furan moiety : Known for various biological activities, including antiproliferative effects.

- Indolin-1-yl group : Associated with antitumor properties due to its structural similarity to natural products with therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its interactions with molecular targets such as enzymes and receptors. Notably, the following activities have been reported:

- Antiproliferative Activity : The presence of indole and furan rings suggests significant antiproliferative properties, potentially useful in cancer therapy.

- Kinase Inhibition : The urea moiety may facilitate interactions with the ATP-binding sites of kinases, which are critical in cell signaling pathways involved in cancer progression.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound may act as a competitive inhibitor for various kinases, modulating their activity and impacting downstream signaling pathways.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer treatment.

Research Findings and Case Studies

A variety of studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Study Analysis

-

Antiproliferative Effects :

- A study demonstrated that similar compounds with indole and furan moieties exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential for further development as anticancer agents.

-

Kinase Inhibition :

- Molecular docking studies revealed that the compound could effectively bind to the active sites of kinases like EGFR, suggesting a mechanism for its antiproliferative effects.

-

Anti-inflammatory Properties :

- Research on related compounds indicated their ability to inhibit COX-1 and COX-2 enzymes, reducing inflammation markers in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.